N-[2-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide
Overview
Description
N-[2-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide is a complex organic compound that belongs to the class of furan derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the furan ring, along with the nitro and sulfonamide groups, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the furan ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: The nitro group can be introduced via nitration reactions using nitric acid or other nitrating agents.
Formation of the sulfonamide group: The sulfonamide group can be introduced by reacting the appropriate amine with a sulfonyl chloride under basic conditions.
Coupling reactions: The final step involves coupling the furan derivative with the nitrobenzenesulfonamide under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alcohols, often under basic or acidic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential as an anticancer agent, given its ability to interfere with cellular processes.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known antimicrobial agent with a similar furan ring structure.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide group.
Furazolidone: Another antimicrobial agent with a furan ring and nitro group.
Uniqueness
N-[2-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide is unique due to the combination of the furan ring, nitro group, and sulfonamide group in a single molecule. This unique structure contributes to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[2-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O6S/c23-18(19-6-3-13-28-19)11-12-20-16-4-1-2-5-17(16)21-29(26,27)15-9-7-14(8-10-15)22(24)25/h1-13,20-21H/b12-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKABLOOACZWONX-VAWYXSNFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC=CC(=O)C2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)N/C=C/C(=O)C2=CC=CO2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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